N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide (N-Acetyl-3-I-4-MPA) is an organic compound with a variety of applications in the field of scientific research. It has been used in the synthesis of various pharmaceuticals and is also a potent inhibitor of enzymes involved in signal transduction pathways. N-Acetyl-3-I-4-MPA is a highly versatile compound, with a wide range of potential applications in both biochemical and physiological studies.

科学的研究の応用

Enzyme-substrate Interactions

Empirical energy calculations determined low-energy conformations of α-chymotrypsin substrates including N-acetyl-L-phenylalanine amide, which align with experimental data for such side chains in proteins and small peptides. This suggests potential applications in understanding enzyme mechanisms and designing enzyme inhibitors (Platzer, Momany, & Scheraga, 2009).

Peptide Synthesis

A dipeptide with ACE inhibitor activity was synthesized via enzymatic amidation, demonstrating an effective method for dipeptide synthesis in aqueous phase, which could be relevant for the production of biologically active peptides (Chia-Hung Kuo et al., 2016).

Surface Active Properties

Novel ethoxylated nonionic surfactants based on oil-soluble α-amino acids, including L-phenylalanine, were synthesized and analyzed for their surface-active properties. This research could have implications for applications in pharmaceutical formulations and drug delivery systems (Al-Sabagh et al., 2009).

Chemical Synthesis and Catalysis

Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids, including the study of catalyst optimization, highlights a method for creating amides from free carboxylic acids and amines. This research may influence synthetic strategies in pharmaceutical chemistry (Gernigon, Al‐Zoubi, & Hall, 2012).

Radiopharmaceuticals Development

A study on the functionalization of metal and organic protected L-histidine for direct labeling of biomolecules with [Tc(OH2)3(CO)3]+ demonstrates a novel approach to developing radiopharmaceuticals, which could have implications for imaging and therapeutic applications in medicine (Pak et al., 2003).

特性

IUPAC Name |

(2S)-2-acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN2O4/c1-11(22)21-16(18(20)23)10-12-3-8-17(15(19)9-12)25-14-6-4-13(24-2)5-7-14/h3-9,16H,10H2,1-2H3,(H2,20,23)(H,21,22)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZUBNZIPYRLIN-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)OC2=CC=C(C=C2)OC)I)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)OC2=CC=C(C=C2)OC)I)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654388 |

Source

|

| Record name | Nalpha-Acetyl-3-iodo-O-(4-methoxyphenyl)-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59302-20-4 |

Source

|

| Record name | Nalpha-Acetyl-3-iodo-O-(4-methoxyphenyl)-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

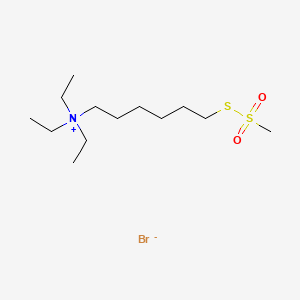

![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)

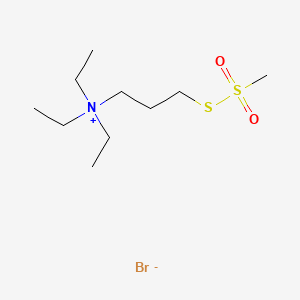

![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)

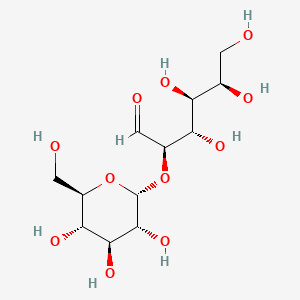

![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)

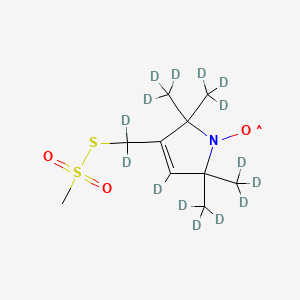

![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)